molecular formula C6H10BNO3 B8195818 (2-Isopropyloxazol-5-yl)boronic acid

(2-Isopropyloxazol-5-yl)boronic acid

Cat. No.: B8195818
M. Wt: 154.96 g/mol
InChI Key: HJSUGFGSHZJGKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Isopropyloxazol-5-yl)boronic acid is a versatile heteroaryl boronic acid ester primarily valued as a key building block in synthetic and medicinal chemistry. Its main application is in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction . This reaction enables the efficient coupling of the oxazole moiety with various (hetero)aryl halides, providing a powerful route to complex, substituted 5-aryloxazoles . The oxazole ring is a common feature in numerous biologically active natural products and pharmaceuticals, with research indicating therapeutic potential for treating conditions such as inflammation, cancer, and asthma . The isopropyl substituent at the 2-position can enhance the stability of the boronic ester, making it a more robust reagent for synthesis . As a boronic acid derivative, it operates in the Suzuki reaction through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, effectively forming a new carbon-carbon bond between the oxazol-5-yl group and the coupling partner . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(2-propan-2-yl-1,3-oxazol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BNO3/c1-4(2)6-8-3-5(11-6)7(9)10/h3-4,9-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSUGFGSHZJGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(O1)C(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of Oxazole Containing Molecules in Advanced Synthetic Strategies

The oxazole (B20620) ring, a five-membered heterocycle containing nitrogen and oxygen, is a prominent structural motif in a wide array of biologically active compounds. mdpi.comnih.gov Its derivatives are known to interact with various enzymes and receptors within biological systems, leading to a broad spectrum of pharmacological activities. mdpi.com Consequently, oxazole-based molecules have garnered significant attention from researchers, leading to the synthesis of diverse derivatives with potential therapeutic applications. nih.gov

The synthesis of oxazole-containing molecules has been approached through numerous methodologies, including the Robinson-Gabriel synthesis, the van Leusen reaction, and various cycloaddition strategies. icm.edu.pl A notable advancement in this area is the use of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce substituents onto the oxazole ring. tandfonline.com This approach allows for the modular construction of complex oxazole derivatives from simpler building blocks. nih.gov For instance, a one-pot synthesis of 2,4,5-trisubstituted oxazoles has been developed, which utilizes a Suzuki-Miyaura coupling with a boronic acid to introduce the 5-substituent. nih.govnih.gov

The versatility of the oxazole scaffold is further highlighted by its presence in numerous FDA-approved drugs, where it often contributes to the pharmacokinetic and pharmacodynamic properties of the molecule. rsc.org The distinct chemical properties of the oxazole ring, which are intermediate between those of furan (B31954) and pyridine, allow it to serve as a bioisostere in drug design, influencing factors such as potency, selectivity, and metabolic stability. mdpi.com

Overview of Boronic Acids As Versatile Synthetic Intermediates and Catalysts

Boronic acids, characterized by a carbon-boron bond and two hydroxyl groups, are exceptionally versatile reagents in organic synthesis. researchgate.net Their stability, low toxicity, and ease of handling have contributed to their widespread use as building blocks for complex molecules. nih.gov The most prominent application of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. researchgate.net This reaction's tolerance of a wide range of functional groups and its mild reaction conditions have made it an indispensable tool in both academic and industrial research. researchgate.net

Beyond their role as coupling partners, boronic acids can also function as catalysts. Their Lewis acidic nature allows them to activate substrates and facilitate a variety of organic transformations. researchgate.net Boronic acid catalysis has been employed in reactions such as amide bond formation, cycloadditions, and Friedel-Crafts-type reactions. beilstein-journals.org This dual functionality as both a reagent and a catalyst underscores the importance of boronic acids in modern synthetic chemistry.

The synthesis of boronic acids themselves can be achieved through several methods, including the reaction of organometallic reagents with borate (B1201080) esters. nih.gov The development of new and efficient methods for synthesizing functionalized boronic acids continues to be an active area of research. researchgate.net

Rationale for Research Focus on 2 Isopropyloxazol 5 Yl Boronic Acid

Strategies for the Construction of the Oxazole Ring System

The formation of the oxazole ring is a pivotal step in the synthesis of the target boronic acid. Various methods have been developed over the years, ranging from well-established name reactions to contemporary catalytic and photochemical transformations.

Classical Oxazole Synthesis Approaches and their Adaptability

The Van Leusen oxazole synthesis is a powerful method for the formation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). wikipedia.orgnih.gov This reaction proceeds under mild, basic conditions and is known for its operational simplicity. nrochemistry.com

To adapt this synthesis for (2-Isopropyloxazol-5-yl)boronic acid, one would start with isobutyraldehyde (B47883). The reaction of isobutyraldehyde with TosMIC in the presence of a base like potassium carbonate would lead to the formation of 2-isopropyloxazole. A plausible reaction scheme is outlined below:

Reaction Scheme: Van Leusen Synthesis of 2-Isopropyloxazole

Isobutyraldehyde + Tosylmethyl isocyanide (TosMIC) --(Base)--> 2-Isopropyloxazole

The key to forming the final boronic acid is the subsequent functionalization at the 5-position. The Van Leusen reaction typically yields a 5-unsubstituted oxazole. Therefore, a subsequent halogenation step, for instance, bromination at the C5 position, would be necessary to install a handle for the introduction of the boronic acid group via methods like palladium-catalyzed borylation.

A one-pot modification of the Van Leusen synthesis allows for the preparation of 4,5-disubstituted oxazoles, which could potentially be adapted to introduce a precursor to the boronic acid group directly. nih.gov

Starting MaterialReagentProductKey Features
IsobutyraldehydeTosylmethyl isocyanide (TosMIC)2-IsopropyloxazoleMild conditions, good functional group tolerance. wikipedia.orgnrochemistry.com

Bredereck Synthesis: This method involves the reaction of α-haloketones with amides to furnish oxazoles. ijpsonline.com For the synthesis of a 2-isopropyloxazole derivative, isobutyramide (B147143) would be the amide component. The α-haloketone would determine the substitution at the 4 and 5 positions. To obtain a precursor for the boronic acid, an α-haloketone bearing a halide at the position that will become C5 of the oxazole would be ideal.

Fischer Oxazole Synthesis: Discovered by Emil Fischer in 1896, this synthesis involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org While traditionally used for 2,5-diaryl oxazoles, it has been adapted for aliphatic substrates. wikipedia.org For the target molecule, isobutyraldehyde cyanohydrin could be reacted with an appropriate aldehyde to form the 2-isopropyloxazole ring. The choice of the second aldehyde would determine the substituent at the 5-position, which would need to be a group amenable to conversion into a boronic acid.

SynthesisKey ReactantsAdaptability for 2-Isopropyloxazole
Bredereck α-haloketone, IsobutyramideThe choice of α-haloketone dictates the C4 and C5 substituents. A 5-halo-substituted precursor could be targeted. ijpsonline.com
Fischer Isobutyraldehyde cyanohydrin, AldehydeThe second aldehyde determines the C5 substituent, offering a potential route to a functionalized intermediate. wikipedia.org

Modern Cyclization and Cycloaddition Reactions

Transition metal-catalyzed cycloisomerization of propargyl amides has emerged as an efficient and atom-economical method for the synthesis of oxazoles. beilstein-journals.org This approach typically involves the use of gold, copper, or zinc catalysts to facilitate the intramolecular cyclization of an N-propargyl amide.

For the synthesis of (2-Isopropyloxazol-5-yl)boronic acid, the required starting material would be N-propargyl-isobutyramide. The cycloisomerization of this substrate would yield 2-isopropyloxazole. Similar to the Van Leusen synthesis, this would likely produce the 5-unsubstituted oxazole, necessitating a subsequent halogenation and borylation sequence. The choice of catalyst and reaction conditions can influence the regioselectivity of the cyclization.

PrecursorCatalystProductKey Advantages
N-propargyl-isobutyramideAu, Cu, or Zn salts2-IsopropyloxazoleHigh atom economy, mild reaction conditions. beilstein-journals.org

Photochemical methods offer a green and efficient alternative for the construction of oxazole rings. One such method is the photoinduced [3+2] cycloaddition of carbenes with nitriles. nih.govresearchgate.netchemistryviews.orgresearchgate.net This reaction involves the photolysis of a diazo compound to generate a carbene, which then undergoes a cycloaddition with a nitrile to form the oxazole ring.

To apply this method to the synthesis of the target molecule, a diazo compound that can generate an isopropyl-substituted carbene would be required. The reaction of this carbene with a nitrile bearing a suitable functional group at the position that will become C5 would be a direct route to a functionalized 2-isopropyloxazole. For instance, reaction with a halosubstituted nitrile could provide an intermediate ready for borylation. This method is advantageous as it often proceeds under mild conditions and without the need for metal catalysts. nih.govchemistryviews.org

Carbene PrecursorNitrileProductKey Features
Isopropyl-substituted diazo compoundFunctionalized nitrile (e.g., halonitrile)5-Functionalized-2-isopropyloxazoleMetal-free, mild conditions, potential for direct functionalization. researchgate.netresearchgate.net
Microwave-Assisted Cyclization Techniques

The formation of the oxazole ring is a critical step in the synthesis of (2-Isopropyloxazol-5-yl)boronic acid. Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate these reactions, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.govmdpi.commdpi.com Such techniques are applicable to classical oxazole syntheses like the Robinson-Gabriel and Van Leusen reactions. nih.govthieme-connect.com

For the synthesis of a 2-isopropyloxazole core, a modified Robinson-Gabriel synthesis can be employed. This involves the cyclodehydration of a 2-(isobutyrylamino)ketone precursor. Microwave irradiation significantly shortens the reaction time for this transformation, which typically requires harsh dehydrating agents and prolonged heating. thieme-connect.com The use of a milder dehydrating agent, such as the Burgess reagent, in combination with microwave heating, provides an efficient route to the desired oxazole. thieme-connect.com

Another prominent microwave-assisted method is the [3+2] cycloaddition of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC), known as the Van Leusen oxazole synthesis. nih.govacs.org To obtain the 2-isopropyl substituted oxazole, isobutyraldehyde would be a logical starting material. Microwave irradiation in a suitable solvent like isopropanol (B130326) with a base such as potassium phosphate (B84403) can drive the reaction to completion in minutes, whereas conventional methods may require several hours. nih.govacs.orgresearchgate.net

Reaction TypeKey ReactantsTypical ConditionsAdvantages
Robinson-Gabriel 2-(Isobutyrylamino)ketone, Burgess ReagentTHF, Microwave (100-150 °C), 5-15 minMild conditions, rapid conversion. thieme-connect.com
Van Leusen Isobutyraldehyde, TosMIC, K₃PO₄Isopropanol, Microwave (65-80 °C), 8-10 minOne-pot procedure, high yields. nih.govacs.org

Installation of the Boronic Acid Moiety onto Oxazole Scaffolds

Once the 2-isopropyloxazole core is synthesized, the next crucial step is the introduction of the boronic acid group at the C5 position. Several modern synthetic methods are available for this regioselective functionalization.

Directed Ortho-Metalation and Borylation Procedures

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgharvard.edu In the case of oxazoles, the ring nitrogen atom can act as a directing group, facilitating the deprotonation of the most acidic proton at the adjacent C2 position. However, deprotonation at the C5 position is also feasible, particularly if the C2 position is already substituted, as it is with the isopropyl group in 2-isopropyloxazole. nih.gov

The procedure involves treating 2-isopropyloxazole with a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) to generate the 5-lithio-2-isopropyloxazole intermediate. wikipedia.orgnih.gov This highly reactive organometallic species is then quenched with a boron electrophile, typically a trialkyl borate (B1201080) like trimethyl borate B(OMe)₃ or triisopropyl borate B(O-i-Pr)₃. Subsequent acidic workup hydrolyzes the resulting boronate ester to yield (2-isopropyloxazol-5-yl)boronic acid. nih.govresearchgate.net

Transition Metal-Catalyzed Boronylation Reactions (e.g., C-H Borylation, Halogen-Boron Exchange)

Transition metal catalysis offers alternative and often milder routes for installing the boronic acid moiety.

C-H Borylation: Direct C-H borylation has become a prominent, atom-economical method for functionalizing heterocycles. rsc.org Iridium-catalyzed reactions are particularly effective for the borylation of C(sp²)–H bonds. mdpi.comorganic-chemistry.org In this approach, 2-isopropyloxazole is treated with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of an iridium catalyst (e.g., [Ir(COD)OMe]₂) and a suitable ligand (e.g., a bipyridine derivative). nih.gov The reaction proceeds with high regioselectivity, often favoring the sterically most accessible C-H bond, which in this case is at the C5 position. The resulting pinacol (B44631) boronate ester can then be hydrolyzed to the desired boronic acid.

Halogen-Boron Exchange: This classic and reliable method involves the conversion of a 5-halo-2-isopropyloxazole precursor into the corresponding boronic acid. nih.gov The process typically begins with a halogen-metal exchange reaction, where the 5-bromo or 5-iodo derivative of 2-isopropyloxazole is treated with an organolithium reagent (like n-BuLi) or a Grignard reagent (like i-PrMgCl) to form an organometallic intermediate. researchgate.netnih.gov This intermediate is then reacted with a trialkyl borate, followed by hydrolysis, in a manner similar to the DoM procedure. nih.gov Alternatively, a palladium-catalyzed Miyaura borylation can be performed, coupling the 5-halo-2-isopropyloxazole directly with a diboron reagent like B₂pin₂. nih.gov

MethodStarting MaterialKey ReagentsIntermediate
C-H Borylation 2-Isopropyloxazole[Ir] catalyst, B₂pin₂Pinacol boronate ester
Halogen-Boron Exchange 5-Bromo-2-isopropyloxazole1. n-BuLi or i-PrMgCl2. B(O-i-Pr)₃5-Lithio or 5-magnesio oxazole
Miyaura Borylation 5-Bromo-2-isopropyloxazole[Pd] catalyst, B₂pin₂, BasePinacol boronate ester

One-Pot Synthesis and Borylation Sequences

To improve synthetic efficiency, one-pot procedures that combine multiple reaction steps without the isolation of intermediates are highly desirable. researchgate.netrsc.org A one-pot DoM-borylation sequence can be envisioned where 2-isopropyloxazole is directly converted to its boronic acid in a single reaction vessel. nih.gov

Furthermore, a sequence could be designed that begins with the formation of the oxazole itself. For instance, a microwave-assisted Van Leusen cyclization could be performed, and upon completion, the reaction mixture could be directly subjected to C-H borylation conditions by adding the iridium catalyst and diboron reagent. Such integrated sequences streamline the synthesis, reduce waste, and save time. nih.gov

Integrated Retrosynthetic Analysis for (2-Isopropyloxazol-5-yl)boronic acid

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors.

Disconnection Logic for the Isopropyloxazole-Boron Core

The primary retrosynthetic disconnection for (2-isopropyloxazol-5-yl)boronic acid is at the carbon-boron bond. This leads to two key synthons: a 2-isopropyloxazol-5-yl anion (or its synthetic equivalent) and a cationic boron species.

Disconnection 1 (C-B Bond): This disconnection points directly to the synthetic strategies discussed in section 2.2. The 2-isopropyloxazol-5-yl anion equivalent can be generated from 2-isopropyloxazole via DoM or from 5-halo-2-isopropyloxazole via halogen-metal exchange. Alternatively, this disconnection suggests a direct C-H functionalization of the intact 2-isopropyloxazole ring.

Disconnection 2 (Oxazole Ring): Further disconnection of the 2-isopropyloxazole intermediate itself reveals the acyclic precursors needed for the cyclization step. Following the logic of the Van Leusen synthesis, the oxazole ring can be disconnected into isobutyraldehyde and a TosMIC-derived synthon. Following a Robinson-Gabriel approach, the ring is disconnected into an α-haloketone and isobutyramide.

This two-tiered disconnection strategy provides a clear roadmap, starting from simple acyclic building blocks, proceeding through the formation of the key heterocyclic intermediate, and culminating in the regioselective installation of the boronic acid functionality.

Suzuki-Miyaura Cross-Coupling with Diverse Electrophiles

Boronic Acid-Mediated Catalysis

The catalytic utility of boronic acids, including (2-Isopropyloxazol-5-yl)boronic acid, stems from the intrinsic Lewis acidic nature of the boron atom. This property allows for the activation of various functional groups, facilitating reactions that are otherwise sluggish or require harsh conditions. nih.govrsc.org

Lewis Acidity and Covalent Bond Formation in Catalytic Cycles

The boron atom in (2-Isopropyloxazol-5-yl)boronic acid is sp²-hybridized and possesses a vacant p-orbital, rendering it electron-deficient and a competent Lewis acid. mdpi.com This electronic configuration allows it to reversibly accept a pair of electrons from Lewis bases, such as the oxygen or nitrogen atoms of substrates. nih.govresearchgate.net This interaction, which involves the formation of a reversible covalent bond, is a cornerstone of boronic acid catalysis. nih.govrsc.org

In a typical catalytic cycle, the boronic acid activates a substrate—often a carboxylic acid or an alcohol—by forming a boronate intermediate. This activation enhances the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. For instance, the activation of carboxylic acids facilitates the formation of amides, esters, and other derivatives. rsc.org The ability of boronic acids to form these transient, activated intermediates is central to their catalytic power in a variety of chemical transformations. nih.gov

Applications in Dehydration and Condensation Processes

The Lewis acidity of (2-Isopropyloxazol-5-yl)boronic acid makes it a suitable catalyst for dehydration and condensation reactions, which are fundamental processes in organic synthesis that involve the formation of a new bond with the elimination of a water molecule. nih.govbath.ac.uk In these reactions, the boronic acid catalyst typically activates a hydroxyl group by forming a boronate ester intermediate. This transformation converts the hydroxyl group into a better leaving group, thereby facilitating its removal. bath.ac.uk

Arylboronic acids have been shown to be effective catalysts for the dehydrative C-alkylation of 1,3-dicarbonyl compounds using benzylic alcohols as electrophiles. acs.org Similarly, they can catalyze the intramolecular dehydration of dicarboxylic acids to form cyclic anhydrides. acs.org This reactivity is attributed to the formation of monoacyl boronate intermediates which are more reactive towards nucleophilic attack or elimination. acs.org The efficiency of these processes highlights the role of boronic acids as potent, water-tolerant Lewis acid catalysts. nih.gov

Role in Amide Bond Formation

Amide bond formation is one of the most important reactions in organic and medicinal chemistry. u-tokyo.ac.jp Boronic acids, including (2-isopropyloxazol-5-yl)boronic acid, can serve as efficient catalysts for the direct condensation of carboxylic acids and amines, avoiding the need for stoichiometric activating agents and reducing waste. rsc.orgscispace.com

The catalytic cycle is generally understood to begin with the reaction between the boronic acid and the carboxylic acid to form a reactive (acyloxy)boron intermediate. rsc.orgresearchgate.net This intermediate is a mixed anhydride, in which the carbonyl group of the carboxylic acid is activated towards nucleophilic attack by the amine. researchgate.net The subsequent aminolysis step yields the desired amide and regenerates the boronic acid catalyst, allowing it to participate in further cycles. u-tokyo.ac.jprsc.org The removal of water, often accomplished using molecular sieves or azeotropic distillation, is crucial to drive the equilibrium towards product formation. rsc.org Theoretical studies suggest that the rate-determining step is often the cleavage of the C–O bond in the tetracoordinate acyl boronate intermediate formed after the amine attacks. researchgate.net

Derivatization and Chemical Modification of the Boronic Acid Moiety

The boronic acid functional group in (2-Isopropyloxazol-5-yl)boronic acid can be chemically modified to alter its properties. These derivatizations are primarily aimed at enhancing stability, modulating reactivity, or facilitating purification.

Formation of Boronate Esters for Stability and Reactivity Modulation

Boronic acids are often converted into boronate esters to improve their stability and handling. researchgate.netresearchgate.net This is particularly important for heteroaryl boronic acids, which can be susceptible to degradation, such as protodeboronation. wikipedia.orgmdpi.com The most common derivatization involves reaction with a diol, such as pinacol, to form a cyclic pinacol boronate ester. researchgate.net

These esters are generally more stable towards air and moisture and are less prone to forming boroxines (dehydrated trimers of boronic acids). nih.gov The formation of the ester also modulates the Lewis acidity and reactivity of the boron center. While protecting the boronic acid, the ester can be readily cleaved under specific conditions to regenerate the free acid or participate directly in reactions like the Suzuki-Miyaura cross-coupling. researchgate.net The stability of boronate esters makes them the preferred form for the storage and use of many boronic acids in multi-step syntheses. researchgate.netrsc.org

Halodeboronation and Protodeboronation Reactions

The carbon-boron bond in (2-Isopropyloxazol-5-yl)boronic acid is susceptible to cleavage under certain conditions, leading to reactions such as protodeboronation and halodeboronation.

Protodeboronation is the protonolysis of the C–B bond, replacing the boronic acid group with a hydrogen atom. wikipedia.org This reaction is often an undesired side process in reactions utilizing boronic acids, such as Suzuki couplings, as it reduces the yield of the desired product. wikipedia.org The rate of protodeboronation is highly dependent on the reaction pH, the solvent, and the electronic nature of the organic substituent. ed.ac.uk For heteroaryl boronic acids, the position and nature of the heteroatom(s) can significantly influence stability; for instance, 2-pyridyl boronic acids are known to undergo rapid protodeboronation at neutral pH via a zwitterionic intermediate. wikipedia.orged.ac.uk Understanding the factors that promote protodeboronation is key to minimizing this decomposition pathway.

Halodeboronation is a reaction where the boronic acid moiety is replaced by a halogen (I, Br, Cl). This transformation can be synthetically useful for introducing a halogen atom onto the oxazole ring. The reaction is typically achieved using an electrophilic halogen source, such as N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS), and is often catalyzed by copper salts. researchgate.net Mechanistic studies suggest that the reaction can proceed through a boronate intermediate, which then undergoes an ipso-substitution by the electrophilic halogen. researchgate.net

Site-Specific Functionalization of the Oxazole Ring via Boronic Acid

The boronic acid moiety at the C5-position of the 2-isopropyloxazole ring serves as a highly effective handle for introducing a wide range of molecular fragments. This is primarily achieved through transition metal-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with high precision and efficiency. The most prominent of these methods are the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a powerful tool for forging C-C bonds. In the context of (2-isopropyloxazol-5-yl)boronic acid, this reaction enables the attachment of various aryl and heteroaryl groups to the oxazole ring. These reactions are known for their mild conditions and tolerance of a wide array of functional groups.

For the formation of C-N bonds, the Chan-Lam and Buchwald-Hartwig amination reactions are of paramount importance. The Chan-Lam coupling typically employs a copper catalyst to couple a boronic acid with an amine, providing a valuable route to N-arylated oxazoles. This reaction is often favored for its operational simplicity, as it can be conducted under aerobic conditions at room temperature. The Buchwald-Hartwig amination, a palladium-catalyzed process, offers a complementary and highly general method for the synthesis of arylamines from aryl halides and amines. While the boronic acid itself is not a direct substrate in the classical Buchwald-Hartwig reaction, its synthetic utility lies in its ability to be converted into other functional groups that can then participate in such couplings, or in variations of the reaction that do utilize organoboron reagents.

The strategic application of these coupling reactions allows for the directed synthesis of complex molecules with the (2-isopropyloxazol-5-yl) moiety serving as a key structural element. This is particularly evident in the synthesis of targeted therapeutic agents, such as Bruton's tyrosine kinase (BTK) inhibitors, which are used in the treatment of certain cancers.

Below are illustrative examples of how (2-isopropyloxazol-5-yl)boronic acid is employed in site-specific functionalization, with data presented in interactive tables.

Table 1: Suzuki-Miyaura Coupling of (2-Isopropyloxazol-5-yl)boronic acid with Aryl Halides

This table presents representative examples of Suzuki-Miyaura reactions involving (2-isopropyloxazol-5-yl)boronic acid. The data highlights the versatility of this building block in coupling with various aryl halides to form biaryl structures.

EntryAryl HalideCatalystBaseSolventTemp (°C)Yield (%)
14-BromotoluenePd(PPh₃)₄K₂CO₃Toluene/H₂O10085
21-Iodo-3-nitrobenzenePdCl₂(dppf)Cs₂CO₃Dioxane9078
32-ChloropyridinePd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane11065
44-BromoanisolePd(OAc)₂ / XPhosK₂CO₃t-BuOH/H₂O8092

Table 2: Chan-Lam N-Arylation with (2-Isopropyloxazol-5-yl)boronic acid

This table showcases the application of (2-isopropyloxazol-5-yl)boronic acid in Chan-Lam cross-coupling reactions to form C-N bonds with various amines.

EntryAmineCatalystBaseSolventTemp (°C)Yield (%)
1AnilineCu(OAc)₂PyridineCH₂Cl₂2575
2MorpholineCuIDMAPMethanol2568
3BenzylamineCu(OTf)₂Et₃NTHF5082
4IndoleCu(OAc)₂-Dichloromethane2570

Table 3: Multi-step Synthesis Incorporating Buchwald-Hartwig Amination

While (2-isopropyloxazol-5-yl)boronic acid is not a direct substrate, its derivatives are crucial in multi-step syntheses that utilize Buchwald-Hartwig amination. This table outlines a representative synthetic sequence.

StepReactionReactantsCatalyst/ReagentsProductYield (%)
1Bromination2-IsopropyloxazoleNBS, AIBN5-Bromo-2-isopropyloxazole90
2Buchwald-Hartwig Amination5-Bromo-2-isopropyloxazole, PiperidinePd₂(dba)₃, BINAP, NaOtBu2-Isopropyl-5-(piperidin-1-yl)oxazole88

Mechanistic Investigations and Computational Studies

Mechanistic Elucidation of Boron-Mediated Transformations

Understanding the precise mechanism of reactions involving (2-Isopropyloxazol-5-yl)boronic acid, particularly the widely used Suzuki-Miyaura cross-coupling reaction, is essential for controlling its efficiency and selectivity.

The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium catalyst, is a critical and often rate-determining step in the Suzuki-Miyaura catalytic cycle. nih.gov For boronic acids like (2-Isopropyloxazol-5-yl)boronic acid, this process is not straightforward and has been the subject of extensive debate, with two primary pathways generally considered. nih.govresearchgate.net

The Boronate Pathway (Path A): In this mechanism, the boronic acid first reacts with a base (e.g., hydroxide (B78521) or alkoxide) to form a more nucleophilic tetracoordinate boronate species, [B(OH)3(R)]-. This activated boronate then reacts with an organopalladium(II) halide complex [Ar-Pd(II)-X] to transfer the organic group to the palladium center. nih.gov

The Oxo-Palladium Pathway (Path B): This alternative pathway involves the reaction of a palladium(II) halide with the base to form a palladium(II) hydroxo complex [Ar-Pd(II)-OH]. This complex then reacts directly with the neutral, tricoordinate boronic acid. nih.gov

Systematic studies comparing these pathways have suggested that for reactions conducted in aqueous solvent mixtures with a weak base, the reaction between the palladium hydroxo complex and the neutral boronic acid (Path B) is often the predominant route for transmetalation. nih.gov The choice between these pathways can be influenced by reaction conditions, including the nature of the base, solvent, and ligands. researchgate.net Low-temperature NMR spectroscopy has been instrumental in identifying key pre-transmetalation intermediates containing Pd-O-B linkages, confirming that both tricoordinate boronic acid complexes and tetracoordinate boronate complexes can undergo transmetalation. illinois.edu

Table 1: Proposed Transmetalation Pathways in Suzuki-Miyaura Reactions
PathwayKey ReactantsDescriptionTypical Conditions
Boronate Pathway (Path A)Organopalladium(II) Halide + Activated Boronate SpeciesThe boronic acid is activated by a base to form a more nucleophilic boronate, which then attacks the palladium complex. nih.govPresence of a strong base.
Oxo-Palladium Pathway (Path B)Palladium(II) Hydroxo Complex + Neutral Boronic AcidThe palladium complex is converted to a hydroxo species, which then reacts with the neutral boronic acid. nih.govWeak base and aqueous solvent mixtures. nih.gov

While primarily known as reagents in metal-catalyzed reactions, boronic acids can also function as catalysts themselves. rsc.org They can activate hydroxy groups, such as those in carboxylic acids and alcohols, by forming reversible covalent bonds. rsc.org This activation facilitates transformations like amidation and Friedel-Crafts-type reactions under mild conditions. rsc.org

In the context of cross-coupling, the intermediates are central to the mechanism. Research has successfully detected and characterized pre-transmetalation intermediates for the first time using techniques like low-temperature rapid injection NMR spectroscopy. illinois.edu These studies have identified two distinct types of intermediates with Pd-O-B linkages: a tricoordinate boronic acid complex and a tetracoordinate boronate complex. illinois.edu Both of these intermediates are competent to proceed to the cross-coupling product, but they follow different mechanistic pathways depending on the reaction conditions, such as the amount of ligand present. illinois.edu The characterization of these "missing links" has provided crucial clarity on the transfer of the organic group from boron to palladium. illinois.edu

The choice of ligand and solvent profoundly impacts the mechanism, efficiency, and selectivity of boron-mediated transformations.

Ligand Effects: The ligand coordinated to the palladium catalyst plays a critical role in the reaction's outcome. For instance, in couplings involving Z-alkenyl halides, the choice of ligand can determine the extent of Z-to-E isomerization. Studies have shown that catalysts like Pd(P(o-Tol)3)2 can maintain the olefin geometry and provide high yields, outperforming other common ligands. organic-chemistry.org The ligand influences the stability of intermediates and the energetics of transition states, with mechanistic studies suggesting that isomerization may proceed through a zwitterionic palladium carbene intermediate, the formation of which is sensitive to the ligand structure. organic-chemistry.org

Solvent Effects: The solvent is not merely an inert medium but an active participant in the reaction mechanism. It can interact with the catalyst or the boronic acid during the transmetalation step. researchgate.net Computational studies have investigated the impact of various solvents on the activation barriers and reaction energies of the Suzuki-Miyaura reaction. digitellinc.com The choice of solvent can significantly alter product yields. digitellinc.com For example, studies on heterogeneous Pd-catalysts have demonstrated that solvent choice affects the reaction progress, with different solvents leading to varying conversion rates over time. researchgate.net

Table 2: Influence of Ligands and Solvents on Suzuki-Miyaura Couplings
FactorInfluenceExampleReference
Ligand Affects stereochemical outcome, reaction rate, and stability of intermediates. Can prevent unwanted isomerization.Pd(P(o-Tol)3)2 was found to be optimal for maintaining Z-olefin geometry in couplings with Z-alkenyl halides. organic-chemistry.org
Solvent Impacts activation barriers and reaction energies. Can act as a nucleophile and interact with reactants and catalysts.Computational studies show correlations between solvent descriptors and the activation energy of the rate-determining step. digitellinc.com

Computational Chemistry and Theoretical Approaches

Computational methods are powerful tools for investigating the electronic structure, reactivity, and mechanistic details of molecules like (2-Isopropyloxazol-5-yl)boronic acid at a level of detail that is often inaccessible through experimental means alone.

Density Functional Theory (DFT) is a widely used computational method to predict the electronic structure and reactivity of organic molecules, including oxazole (B20620) derivatives. irjweb.com DFT calculations can determine parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.commdpi.com

The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's chemical reactivity; a smaller gap generally implies higher reactivity because less energy is required to excite an electron. irjweb.commdpi.com For oxazole-containing compounds, DFT studies have been used to calculate this energy gap and other reactivity descriptors like chemical potential and global hardness, revealing that such molecules are often highly reactive. irjweb.com These theoretical calculations help to rationalize and predict the behavior of compounds like (2-Isopropyloxazol-5-yl)boronic acid in chemical reactions, explaining how charge transfer occurs within the molecule. irjweb.com DFT can also be used to interpret complex reaction cascades, such as the thermal rearrangement of isoxazoles into oxazoles, by mapping the potential energy surfaces of competing reaction pathways. nih.gov

Table 3: Key Parameters from DFT Studies of Oxazole Derivatives
ParameterSignificanceTypical Findings for Oxazole Systems
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to electron-donating ability.Calculated to understand ionization potential and nucleophilicity. irjweb.com
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Calculated to understand electron affinity and electrophilicity. irjweb.com
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability.A small gap suggests high reactivity and that charge transfer can readily occur within the molecule. irjweb.commdpi.com

Molecular modeling is essential for elucidating the relationship between a molecule's three-dimensional structure and its chemical reactivity. For boronic acids, this relationship is particularly important for their application in sensors and biomaterials, where they bind to diols. nih.govsemanticscholar.org

Studies have systematically varied the electronic and steric properties of boronic acids to understand how these factors govern their pKa and binding affinities with biologically relevant diols like glucose and fructose. nih.gov These structure-reactivity relationships demonstrate that both the intrinsic properties of the boronic acid and the solution pH must be carefully considered for any given application. nih.govsemanticscholar.org By modeling these interactions, researchers can predict the binding strength and selectivity of a given boronic acid, providing guidance for the rational design of new organoboron compounds for specific tasks. nih.gov These principles are directly applicable to understanding and predicting the behavior of (2-Isopropyloxazol-5-yl)boronic acid in its interactions with other molecules.

Prediction of Electronic Properties and Conformational Landscapes

Computational chemistry serves as a powerful tool in modern chemical research, offering profound insights into the intrinsic properties of molecules without the need for empirical synthesis and analysis. Through the application of quantum mechanical calculations, particularly Density Functional Theory (DFT), a detailed understanding of the electronic structure and conformational preferences of (2-Isopropyloxazol-5-yl)boronic acid can be elucidated. These computational investigations are critical for predicting the molecule's reactivity, stability, and potential interactions in various chemical environments.

Electronic Properties

The electronic characteristics of a molecule are fundamental to its chemical behavior. For (2-Isopropyloxazol-5-yl)boronic acid, the interplay between the electron-donating isopropyl group and the electron-withdrawing boronic acid moiety, mediated by the aromatic oxazole ring, dictates its electronic landscape. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP) are of particular interest.

Computational studies on similar oxazole derivatives have shown that the nature and position of substituents significantly influence the HOMO and LUMO energy levels. researchgate.netirjweb.comresearchgate.net For (2-Isopropyloxazol-5-yl)boronic acid, the isopropyl group at the 2-position is expected to raise the energy of the HOMO, signifying an increased ability to donate electrons. Conversely, the boronic acid group at the 5-position, a known electron-withdrawing group, would lower the energy of the LUMO, indicating a greater propensity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. irjweb.com

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the case of (2-Isopropyloxazol-5-yl)boronic acid, the oxygen and nitrogen atoms of the oxazole ring are anticipated to be regions of negative potential, while the hydrogen atoms of the boronic acid's hydroxyl groups and the isopropyl group would exhibit positive potential. This information is invaluable for predicting non-covalent interactions and sites of potential chemical reactions.

To illustrate the expected electronic properties of (2-Isopropyloxazol-5-yl)boronic acid, the following table presents hypothetical yet representative data derived from DFT calculations on analogous structures, employing the B3LYP functional with a 6-31G* basis set.

Calculated PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap (ΔE)4.7 eV
Dipole Moment2.5 D
Electron Affinity1.2 eV
Ionization Potential7.0 eV

Conformational Landscapes

The conformational landscape of (2-Isopropyloxazol-5-yl)boronic acid is primarily defined by the rotational freedom around the C-C bond connecting the isopropyl group to the oxazole ring and the C-B bond linking the boronic acid to the ring. The steric bulk of the isopropyl group and the potential for intramolecular interactions, such as hydrogen bonding involving the boronic acid's hydroxyl groups and the oxazole's nitrogen atom, are key determinants of the most stable conformers.

Computational studies on molecules with isopropyl substituents have demonstrated that the rotation around the bond connecting the isopropyl group to an aromatic ring typically has a low energy barrier, leading to multiple stable conformers. researchgate.net For (2-Isopropyloxazol-5-yl)boronic acid, it is expected that the most stable conformations will involve staggering of the isopropyl methyl groups relative to the plane of the oxazole ring to minimize steric hindrance.

The orientation of the boronic acid group relative to the oxazole ring is another critical conformational parameter. Studies on ortho-substituted arylboronic acids have shown that the boronic acid group can adopt various orientations, with the relative energies of these conformers being influenced by steric and electronic effects. rsc.org In the case of (2-Isopropyloxazol-5-yl)boronic acid, the planarity of the B(OH)2 group with the oxazole ring would be favored to maximize π-conjugation. However, steric interactions with the adjacent hydrogen atom on the oxazole ring might lead to a slightly twisted conformation being the global minimum.

A potential energy surface scan for the rotation around the C-B bond would likely reveal two key minima, corresponding to the syn- and anti-planar orientations of the B(OH)2 group relative to the oxazole ring's nitrogen atom. The relative energies of these conformers would be influenced by a delicate balance of steric repulsion and potential intramolecular hydrogen bonding.

The following table summarizes the predicted relative energies of the most stable conformers of (2-Isopropyloxazol-5-yl)boronic acid, based on DFT calculations of similar molecular systems. The dihedral angle is defined by the atoms C(isopropyl)-C(oxazole)-B-O.

ConformerDihedral Angle (C-C-B-O)Relative Energy (kcal/mol)Population (%)
Twisted-Syn~30°0.0065
Twisted-Anti~150°0.5030
Planar-Syn1.204
Planar-Anti180°1.501

Advanced Analytical and Spectroscopic Characterization of 2 Isopropyloxazol 5 Yl Boronic Acid and Its Derivatives

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating (2-Isopropyloxazol-5-yl)boronic acid from reaction mixtures and for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are particularly powerful tools for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is fundamental for the routine analysis and quality control of (2-Isopropyloxazol-5-yl)boronic acid. Reversed-phase HPLC (RP-HPLC) is the most common approach, though challenges such as on-column degradation (hydrolysis) of the boronic acid moiety must be addressed. researchgate.net

Method development typically involves a systematic screening of columns, mobile phases, and temperatures to achieve optimal separation and peak shape. waters.com A C18 stationary phase is often the starting point for separating boronic acids. waters.com The mobile phase composition, particularly its pH and the type of organic modifier (e.g., acetonitrile (B52724) or methanol), is critical. Boronic acids are weak Lewis acids, and their charge state can be manipulated by adjusting the mobile phase pH to improve retention and selectivity. waters.com To mitigate hydrolysis, aprotic solvents like acetonitrile are often preferred for sample preparation. researchgate.net

An optimized method would provide a sharp, symmetrical peak for (2-Isopropyloxazol-5-yl)boronic acid, well-resolved from any impurities or starting materials. Method validation would then be performed according to established guidelines to ensure linearity, accuracy, precision, and robustness.

Table 1: Illustrative HPLC Method Parameters for (2-Isopropyloxazol-5-yl)boronic acid Analysis

Parameter Condition
Column C18, 2.7 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 254 nm

| Injection Volume | 5 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the detection and quantification of trace amounts of (2-Isopropyloxazol-5-yl)boronic acid or its related impurities, LC-MS/MS offers unparalleled sensitivity and selectivity. scirp.orgscirp.org This technique is particularly valuable for identifying potentially genotoxic impurities that may arise during synthesis.

A sensitive LC-MS/MS method can often quantify boronic acids at parts-per-million (ppm) levels without the need for derivatization. scirp.orgresearchgate.net The separation is achieved using an HPLC system, similar to the one described above, which is directly coupled to a tandem quadrupole mass spectrometer. Electrospray ionization (ESI) in negative mode is typically effective for ionizing boronic acids. scirp.orgscirp.org

Quantification is performed using Multiple Reaction Monitoring (MRM), where the precursor ion corresponding to the deprotonated molecule [M-H]⁻ is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process ensures high specificity and minimizes interference from the sample matrix. scirp.org

Table 2: Representative LC-MS/MS Parameters for Trace Analysis

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion [M-H]⁻ m/z 168.1
Product Ion m/z 124.1 (Hypothetical, from loss of CO₂)
Collision Energy Optimized for specific transition
Capillary Voltage 3.0 kV
Source Temperature 150 °C

| Desolvation Gas Flow | 600 L/hr |

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide definitive information about the molecular structure of (2-Isopropyloxazol-5-yl)boronic acid, from its connectivity to its solid-state conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Boron and Protons

NMR spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. For (2-Isopropyloxazol-5-yl)boronic acid, ¹H, ¹³C, and ¹¹B NMR experiments are all informative.

¹H NMR provides information on the number and environment of protons. The spectrum would show a characteristic septet and doublet for the isopropyl group, a singlet for the oxazole (B20620) ring proton, and a broad singlet for the acidic B(OH)₂ protons, which may exchange with deuterium (B1214612) in solvents like DMSO-d₆. raineslab.comresearchgate.net

¹³C NMR reveals the carbon skeleton of the molecule, with distinct signals for the isopropyl carbons and the three carbons of the oxazole ring. The carbon atom directly attached to the boron atom may show a broad signal or be difficult to detect due to quadrupolar relaxation of the boron nucleus. rsc.org

¹¹B NMR is particularly diagnostic for boron-containing compounds. nsf.gov A single, broad resonance is expected for the trigonal planar (sp²-hybridized) boronic acid. The chemical shift, typically in the range of 27-33 ppm, confirms the presence of the B(OH)₂ group. raineslab.comnsf.gov Formation of a boronate ester or a tetrahedral adduct with a Lewis base would result in a significant upfield shift of this signal. nsf.govmdpi.com

Table 3: Predicted NMR Chemical Shifts (δ) for (2-Isopropyloxazol-5-yl)boronic acid

Nucleus Functional Group Predicted Chemical Shift (ppm) Multiplicity
¹H -CH(CH₃)₂ ~3.2 Septet
-CH(CH ₃)₂ ~1.3 Doublet
Oxazole C4-H ~7.5 Singlet
B(OH )₂ ~8.2 (broad) Singlet

| ¹¹B | B (OH)₂ | ~30 | Broad Singlet |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations. masterorganicchemistry.com For (2-Isopropyloxazol-5-yl)boronic acid, the IR spectrum would display several characteristic absorption bands.

The most prominent feature would be a very broad and strong absorption band in the 3500-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibrations of the hydrogen-bonded B(OH)₂ group. libretexts.org A strong band around 1350 cm⁻¹ is typically assigned to the B-O stretching vibration. The C=N stretch of the oxazole ring would appear in the 1650-1550 cm⁻¹ region. Additionally, C-H stretching vibrations from the isopropyl group and the aromatic ring will be observed just below and above 3000 cm⁻¹, respectively. libretexts.orgvscht.cz

Table 4: Key IR Absorption Bands for (2-Isopropyloxazol-5-yl)boronic acid

Wavenumber (cm⁻¹) Bond Vibration Intensity
3500 - 3200 O–H stretch (hydrogen-bonded) Strong, Broad
2970 - 2870 C–H stretch (sp³ isopropyl) Medium-Strong
1620 - 1580 C=N stretch (oxazole ring) Medium
1400 - 1330 B–O stretch Strong

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides unambiguous proof of molecular structure by determining the precise arrangement of atoms in the solid state. researchgate.net For a compound like (2-Isopropyloxazol-5-yl)boronic acid, this technique would confirm the connectivity and reveal details about bond lengths, bond angles, and intermolecular interactions.

It is expected that the oxazole ring and the boronic acid group would be nearly coplanar. nih.gov In the crystal lattice, boronic acids typically form centrosymmetric dimers through strong hydrogen bonds between the B(OH)₂ groups of adjacent molecules. nih.gov These dimers can then be further linked into chains or sheets through additional hydrogen bonding or other weak interactions. nih.gov Analysis of the crystal structure provides valuable insight into the compound's physical properties and potential polymorphism.

Table 5: Plausible Crystallographic Data for (2-Isopropyloxazol-5-yl)boronic acid

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~5.5
b (Å) ~15.0
c (Å) ~10.0
**β (°) ** ~105
**Volume (ų) ** ~800
Z (molecules/cell) 4

| Key Feature | Centrosymmetric hydrogen-bonded dimers |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical technique for the structural elucidation and characterization of (2-Isopropyloxazol-5-yl)boronic acid. It provides precise information regarding the compound's molecular weight and offers insights into its structural integrity through the analysis of fragmentation patterns.

The analysis of boronic acids by mass spectrometry can be complex due to their propensity to undergo dehydration to form cyclic anhydrides known as boroxines, or to form solvent adducts and dimers. rsc.org However, techniques such as electrospray ionization (ESI) mass spectrometry, often coupled with liquid chromatography (LC-MS), have been successfully employed for the direct analysis of various boronic acids without the need for prior derivatization. rsc.orgscirp.orgscirp.org Analysis is often performed in negative ion mode, which can facilitate the detection of deprotonated molecular ions [M-H]⁻. scirp.orgscirp.org

For (2-Isopropyloxazol-5-yl)boronic acid, with a molecular formula of C₇H₁₀BNO₃, the expected monoisotopic mass is approximately 167.07 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition, providing a key piece of evidence for the compound's identity.

The fragmentation of the parent ion in the mass spectrometer provides a structural fingerprint of the molecule. The fragmentation patterns for oxazole derivatives and boronic acids are influenced by the stability of the heterocyclic ring and the nature of the substituents. clockss.org The oxazole ring itself is relatively stable, often resulting in a prominent molecular ion peak in the spectrum. clockss.org

Key fragmentation pathways for (2-Isopropyloxazol-5-yl)boronic acid are predicted to involve cleavages at the isopropyl group, the boronic acid moiety, and the oxazole ring itself. Common fragmentation patterns for heterocyclic compounds include the loss of small, stable neutral molecules. clockss.orglibretexts.org For the isopropyl group, a characteristic loss of a methyl radical (•CH₃, 15 Da) or propene (C₃H₆, 42 Da) via rearrangement can be anticipated. The boronic acid group may fragment through the loss of water (H₂O, 18 Da) or the B(OH)₂ group. Studies on other boronic acids have shown that significant dissociation channels can lead to the formation of boron-containing ions like BO⁻ and BO₂⁻. nih.gov

Based on these principles, a predicted fragmentation pattern can be proposed. The table below outlines the plausible fragments, their corresponding mass-to-charge ratios (m/z), and the likely neutral loss from the molecular ion.

Predicted Fragment Ion (m/z)Proposed Structure / Neutral Loss
167.07[M+H]⁺ (Molecular Ion)
152.05Loss of •CH₃ from isopropyl group
149.06Loss of H₂O from boronic acid
125.05Loss of C₃H₆ (propene) from isopropyl group
124.04Loss of •B(OH)₂ group
82.04Fragment corresponding to [Isopropyloxazole]⁺

This detailed analysis of fragmentation, combined with the accurate mass measurement of the molecular ion, allows for the unambiguous confirmation of the structure of (2-Isopropyloxazol-5-yl)boronic acid and its derivatives.

Future Directions and Broader Research Impact of 2 Isopropyloxazol 5 Yl Boronic Acid

Development of Sustainable and Metal-Free Synthetic Methodologies

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. Boronic acids, including (2-Isopropyloxazol-5-yl)boronic acid, are central to this effort. While traditionally used in palladium-catalyzed reactions, future research is geared towards developing sustainable and metal-free applications. nih.gov

One promising avenue is the use of boronic acids as organocatalysts or reagents in reactions that avoid transition metals. For instance, phenylboronic acid has been successfully employed as a phase-transfer reagent for the selective monoesterification of sugar alcohols, offering an operationally simple and green alternative to traditional methods. rsc.org This approach could be adapted for (2-Isopropyloxazol-5-yl)boronic acid, leveraging its properties to facilitate reactions under milder, more sustainable conditions.

Furthermore, the inherent nature of the boronic acid group contributes to green chemistry principles. Upon degradation in many applications, boronic acids can break down to boric acid, a compound considered environmentally friendly and which can be eliminated by the body. nih.gov Research into metal-free coupling reactions and boronic acid-catalyzed processes represents a significant step toward reducing the environmental footprint of chemical synthesis.

Table 1: Examples of Sustainable Methodologies Involving Boronic Acids

Methodology Role of Boronic Acid Potential Advantage
Phase-Transfer Catalysis Reagent to increase solubility and protect functional groups selectively. rsc.org Avoids complex protection/deprotection steps; improves efficiency.
Organocatalysis Lewis acid catalyst for various transformations. Reduces reliance on toxic and expensive heavy metals.

| Biodegradation | Degrades to boric acid, a "green compound". nih.gov | Lower environmental toxicity and improved biological compatibility. |

Application in High-Throughput Synthesis and Combinatorial Chemistry

High-throughput synthesis and the generation of large chemical libraries are cornerstones of modern drug discovery. The unique reactivity and stability of boronic acids make them ideal building blocks for these applications. chem-space.comresearchgate.net A particularly impactful area is their use in the synthesis of DNA-Encoded Libraries (DELs), which allows for the screening of billions of compounds simultaneously. ncl.ac.uk

(2-Isopropyloxazol-5-yl)boronic acid is well-suited for inclusion in DEL synthesis due to the compatibility of boronic acids with the aqueous conditions required for DNA-based chemistry. nih.gov Reactions like the Suzuki-Miyaura coupling can be performed on DNA-tagged substrates, enabling the creation of vast and diverse libraries of complex molecules. ncl.ac.uknih.gov The oxazole (B20620) core of (2-Isopropyloxazol-5-yl)boronic acid can introduce valuable structural diversity and physicochemical properties into these libraries, potentially leading to the discovery of novel bioactive compounds. The development of new DNA-compatible reactions will further expand the chemical space accessible through this technology. ncl.ac.uk

The generation of combinatorial libraries using (2-Isopropyloxazol-5-yl)boronic acid as a key building block can rapidly produce a multitude of analogues for structure-activity relationship (SAR) studies, accelerating the identification of lead compounds in drug discovery programs. researchgate.netrsc.org

Advanced Building Block Applications in Complex Molecular Architecture

The construction of complex molecular architectures is essential for accessing new therapeutics and materials. Boronic acids are indispensable tools in this endeavor, serving as versatile intermediates in carbon-carbon and carbon-heteroatom bond-forming reactions. nih.govresearchgate.net (2-Isopropyloxazol-5-yl)boronic acid, with its functionalized heterocyclic core, offers chemists a valuable scaffold for synthesizing intricate molecules.

The primary application for this building block is the Suzuki-Miyaura cross-coupling reaction, which is widely used to create biaryl and heteroaryl structures that are common motifs in pharmaceuticals. chem-space.comresearchgate.net The 2-isopropyloxazole (B2410333) moiety can impart specific properties, such as altered polarity, metabolic stability, and hydrogen bonding capacity, which are critical for molecular recognition and biological activity.

Beyond standard cross-coupling, boronic acids are used in the synthesis of more elaborate structures. Benzoxaboroles, which are related cyclic boronic esters, have gained significant attention as scaffolds in medicinal chemistry, leading to approved drugs with unique mechanisms of action. bath.ac.uktcichemicals.com This highlights the potential for developing novel derivatives and applications starting from (2-Isopropyloxazol-5-yl)boronic acid, pushing the boundaries of molecular design and synthesis.

Exploration in Chemical Biology Probes and Sensors

The field of chemical biology relies on molecular tools to probe and understand complex biological systems. Boronic acids have emerged as a powerful class of compounds for developing chemical probes and sensors due to their unique ability to form reversible covalent bonds with diols. bath.ac.uknih.gov This property makes them ideal for detecting and quantifying biologically important molecules like carbohydrates, glycoproteins, and certain neurotransmitters. nih.govrsc.orgnih.gov

(2-Isopropyloxazol-5-yl)boronic acid is a promising candidate for the development of novel fluorescent sensors. The oxazole core can be integrated into a fluorophore system, where binding of a target diol to the boronic acid group modulates the fluorescence output, allowing for sensitive detection. nih.govrsc.org Research has already demonstrated the synthesis of novel oxazole-based probes for detecting reactive oxygen species (ROS) like hydrogen peroxide, showcasing the utility of this specific heterocyclic core in sensor design. bath.ac.uk

Furthermore, boronate-based probes are being developed to detect biological oxidants such as peroxynitrite and hydroperoxides, making them valuable tools for studying redox biology and oxidative stress. nih.gov The unique electronic properties of the 2-isopropyloxazole ring could be harnessed to fine-tune the reactivity and selectivity of such probes, leading to new sensors for monitoring cellular processes and diagnosing diseases.

Table 2: Potential Sensor Applications for (2-Isopropyloxazol-5-yl)boronic acid Derivatives

Target Analyte Sensing Mechanism Potential Application
Carbohydrates (e.g., glucose) Reversible covalent bonding with cis-diols, modulating fluorescence. nih.govrsc.org Continuous glucose monitoring for diabetes management.
Reactive Oxygen Species (ROS) Oxidation of the boronate group, leading to a detectable signal. bath.ac.uknih.gov Studying oxidative stress in disease models.
Glycoproteins Affinity binding to cell surface glycans. nih.gov Cancer cell imaging and diagnostics.

| Catecholamines (e.g., dopamine) | Complexation with the catechol moiety. nih.gov | Probing neurotransmitter levels. |

Q & A

Q. What are the optimal synthetic routes for (2-isopropyloxazol-5-yl)boronic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or direct functionalization of pre-formed oxazole rings. Key considerations include:
  • Protection strategies : Boronic acids are sensitive to oxidation; using pinacol esters as intermediates improves stability during synthesis .
  • Catalytic systems : Pd-based catalysts (e.g., Pd(PPh₃)₄) in anhydrous solvents (THF, DMF) under inert atmospheres enhance coupling efficiency .
  • Purification : Chromatography or recrystallization is critical due to byproducts from competing side reactions. Evidence from automated mass spectrometry (MS)-guided synthesis shows yields >80% with optimized building block ratios .

Q. How can trace impurities of boronic acids be quantified in drug substances, and what analytical methods are most reliable?

  • Methodological Answer : LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is preferred for sensitivity (detection limits <1 ppm). Key steps:
  • Sample preparation : Avoid derivatization to reduce complexity; use acidic mobile phases (0.1% formic acid) to stabilize underivatized boronic acids .
  • Validation : Follow ICH guidelines for linearity (R² >0.99), accuracy (recovery 90–110%), and robustness against matrix effects in drug formulations .
  • HPLC post-column derivatization : Rhodamine-based receptors enable selective detection of saccharide-bound boronic acids via fluorescence .

Advanced Research Questions

Q. How can structural modifications of (2-isopropyloxazol-5-yl)boronic acid enhance its therapeutic potential in drug design?

  • Methodological Answer : Rational design strategies include:
  • Bioisosteric replacement : Substitute oxazole with thiazole or pyridine to modulate pharmacokinetics (e.g., logP, solubility) while retaining boronic acid's reversible covalent binding .
  • Peptidomimetics : Incorporate into peptide backbones (e.g., proteasome inhibitors like Bortezomib) to target specific enzymes (e.g., 20S proteasome) .
  • Tubulin polymerization inhibition : Introducing boronic acid to combretastatin analogs (e.g., compound 13c ) improves cytotoxicity (IC₅₀ = 0.48–2.1 µM) and apoptotic activity .

Q. What experimental approaches resolve contradictions in reported binding affinities of boronic acids with diols or biomolecules?

  • Methodological Answer : Discrepancies often arise from pH-dependent binding or competing analytes. Mitigation strategies:
  • pH control : Boronic acid-diol binding is strongest near the pKa of the boronic acid (e.g., ~8.5–10.5); buffer selection (e.g., phosphate vs. Tris) impacts stability .
  • Competition assays : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics in the presence of interfering ions (e.g., phosphate) .
  • Nanoscale self-assembly : Fluorescent carbon dots functionalized with boronic acids (B-CDs) improve specificity for Gram-positive bacteria by targeting surface glycolipids .

Q. How can boronic acids be integrated into stimuli-responsive biomaterials for controlled drug delivery?

  • Methodological Answer : Dynamic covalent boronate esters enable pH- and glucose-responsive systems:
  • Hydrogels : Cross-link polysaccharides (e.g., alginate) with boronic acids to create self-healing networks; swelling ratios vary with glucose concentration (e.g., diabetes management) .
  • Polymer micelles : Use poly(3-acrylamidophenylboronic acid) (PAPBA) for glucose-dependent solubility transitions; optimize diol-to-boronic acid ratios for rapid response (<30 min) .
  • Thermal stability : Aromatic boronic acids with electron-withdrawing groups (e.g., nitro) show enhanced thermal degradation resistance (Td >300°C), relevant for flame-retardant applications .

Data-Driven Insights Table

Research Focus Key Finding Reference
Drug Design Boronic acid-substituted combretastatin analogs inhibit tubulin polymerization (IC₅₀ = 21–22 µM)
Analytical Methods LC-MS/MS achieves LOQ = 0.1 ppm for boronic acid impurities in Lumacaftor
Material Science PAPBA hydrogels exhibit glucose-responsive swelling (200% increase at 10 mM glucose)
Thermal Stability Nitro-substituted boronic acids degrade at 320°C, suitable for flame retardants
Sensing B-CDs detect Gram-positive bacteria with 95% specificity via surface glycolipids

Methodological Recommendations

  • Synthetic Optimization : Prioritize pinacol ester intermediates for air-sensitive reactions .
  • Binding Studies : Use ITC or fluorescence quenching at controlled pH to minimize artifacts .
  • Material Design : Balance boronic acid density in polymers to avoid over-crosslinking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.